4-Methoxy-3-isopropylbenzyl alcohol
Overview
Description
4-Methoxy-3-isopropylbenzyl alcohol, also known by its IUPAC name (3-isopropyl-4-methoxyphenyl)methanol, is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . This compound is characterized by a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methoxy group.
Scientific Research Applications
4-Methoxy-3-isopropylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-isopropylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-methoxy-3-isopropylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using catalysts like palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-isopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-methoxy-3-isopropylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methoxy-3-isopropylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4, NaBH4 in solvents like THF or diethyl ether.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol or methanol.
Major Products Formed
Oxidation: 4-Methoxy-3-isopropylbenzaldehyde.
Reduction: 4-Methoxy-3-isopropylbenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-methoxy-3-isopropylbenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Lacks the isopropyl group, making it less lipophilic.
3-Isopropylbenzyl alcohol: Lacks the methoxy group, affecting its reactivity and solubility.
4-Methoxy-3-methylbenzyl alcohol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-Methoxy-3-isopropylbenzyl alcohol is unique due to the presence of both methoxy and isopropyl groups, which enhance its lipophilicity and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
(4-methoxy-3-propan-2-ylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJGMJADCCXLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31816-29-2 | |
Record name | [4-methoxy-3-(propan-2-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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